molecular formula C14H15FN2O2 B2881261 N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide CAS No. 2198897-33-3

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide

Cat. No.: B2881261
CAS No.: 2198897-33-3
M. Wt: 262.284
InChI Key: JGTVWGZXMKCXSX-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide is a novel synthetic indole-carboxamide derivative intended for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds interacting with various central nervous system targets . The specific incorporation of a fluorooxolane (fluorinated tetrahydrofuran) ring in this molecule is designed to modulate its physicochemical properties, potentially enhancing bioavailability and blood-brain barrier penetration. This makes it a compound of high interest for preclinical investigations in areas such as neurodegenerative and neuropsychiatric disorders. Researchers may find value in evaluating its potential as a modulator of neurological targets. Indole-based analogues have been reported to show potent and selective inhibitory activity against enzymes like Monoamine Oxidase-B (MAO-B), which is a key target in Parkinson's disease research . Furthermore, structurally similar N-substituted indole-carboxamides have been explored as inverse agonists for serotonin receptors (e.g., 5-HT2A), indicating potential applicability in studying novel antipsychotic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult safety data sheets and conduct all necessary experiments in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-17(13-8-19-7-10(13)15)14(18)12-6-9-4-2-3-5-11(9)16-12/h2-6,10,13,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTVWGZXMKCXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN2O2C_{14}H_{15}FN_{2}O_{2} with a molecular weight of 262.28 g/mol. The compound features an indole moiety linked to a fluoro-substituted oxolane ring, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its anti-inflammatory and analgesic properties.

Biological Activity Evaluation

Recent studies have evaluated the compound's efficacy against various biological targets, including cancer cells and pathogens.

Antiviral Activity

Research has indicated that derivatives of indole-2-carboxamides, including this compound, exhibit potent antiviral properties. For example, modifications at the C3 position of the indole core significantly improved inhibitory activity against HIV integrase, with IC50 values reaching as low as 0.13 µM in optimized compounds .

Anticancer Activity

The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, studies on indole derivatives have shown cytotoxic effects against pediatric brain tumor cells with IC50 values around 0.33 µM . Similar compounds have been identified as effective against Mycobacterium tuberculosis, indicating a broad spectrum of antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

ModificationEffect on Activity
Fluorination at C4 positionEnhances stability and potency
Substitution at C6 positionImproves enzyme binding affinity
Alkyl group variationsAlters lipophilicity and bioavailability

Studies have shown that introducing halogenated groups or long-chain substituents can enhance the compound's efficacy against specific targets by improving hydrophobic interactions and binding affinities .

Case Studies

Several case studies illustrate the compound's potential:

  • Antiviral Screening : A series of indole derivatives were synthesized and screened for their ability to inhibit HIV integrase. The most effective compounds had modifications that enhanced their interaction with the enzyme's active site .
  • Antitumor Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, demonstrating significant antiproliferative effects compared to control compounds .
  • Tuberculosis Research : Indole derivatives were evaluated for their anti-tuberculosis activity, revealing low micromolar potency against Mycobacterium tuberculosis while maintaining low cytotoxicity towards human cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : All analogs share the 1H-indole-2-carboxamide backbone.
  • Substituent Variations :
    • Target Compound : N-methyl and 4-fluorooxolan-3-yl groups.
    • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : 5-fluoroindole with a 4-benzoylphenyl substituent .
    • N-Methyl-1H-indole-2-carboxamide : Simplest analog with only an N-methyl group, isolated from fungal cultures .
    • Anticancer Indole Derivatives (e.g., 10j) : Include chlorophenyl, nitro, or pyridyl groups attached via acetamide linkages .
Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-(4-Fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide 4-Fluorooxolan-3-yl, N-methyl C₁₄H₁₅FN₂O₂ 262.28 g/mol Fluorinated oxolane enhances polarity and metabolic stability.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 4-Benzoylphenyl, 5-fluoro C₂₂H₁₆FN₂O₂ 359.12 g/mol Bulky benzoyl group increases lipophilicity; 5-fluoro modifies electronic properties.
N-Methyl-1H-indole-2-carboxamide N-methyl C₁₀H₁₀N₂O 174.08 g/mol Simplest analog; naturally occurring in Penicillium cultures.
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide (10j) 4-Chlorobenzoyl, 3-chloro-4-fluorophenyl C₂₆H₂₀Cl₂FN₂O₃ 519.35 g/mol Chlorine and fluorine substituents enhance halogen bonding potential.

Physicochemical Properties:

  • Melting Points :
    • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: 249–250°C .
    • Anticancer derivative 10j: 192–194°C .
  • Solubility : Fluorinated oxolane in the target compound may improve water solubility compared to benzoylphenyl or chlorophenyl analogs.

Activity Trends:

  • Anticancer Potential: Indole derivatives with halogenated aryl groups (e.g., 10j) show cytotoxic activity against cancer cell lines, likely due to halogen-mediated interactions with biological targets .
  • Antibacterial Activity : Gliotoxin-related diketopiperazines and simpler carboxamides (e.g., N-methyl-1H-indole-2-carboxamide) exhibit antibacterial effects, though their potency varies with substituents .
  • Role of Fluorine : Fluorine in the target compound’s oxolane ring may enhance metabolic stability and bioavailability, as seen in other fluorinated pharmaceuticals .

Preparation Methods

Friedel-Crafts Acylation Route

Ethyl 5-chloroindole-2-carboxylate (6 ) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c ) in 1,2-dichloroethane under AlCl₃ catalysis to yield 3-acyl derivatives (8a–c ). Subsequent reduction with triethylsilane in trifluoroacetic acid (TFA) generates 3-alkylated intermediates (9a–c ), which are hydrolyzed to indole-2-carboxylic acids (10a–c ) using NaOH/EtOH.

Critical Parameters :

  • Reaction temperature: 80–110°C for acylation.
  • Solvent polarity: Anhydrous conditions prevent undesired hydrolysis.

Hemetsberger-Knittel Indole Synthesis

Alternative routes employ Hemetsberger-Knittel synthesis starting from substituted benzaldehydes (15 ) and methyl 2-azidoacetate (14 ). Knoevenagel condensation forms azidocinnamates (16 ), which undergo thermolytic cyclization to indole-2-carboxylates (17 ). Fluorination at C5/C7 is achievable using fluorinated benzaldehydes.

Example :

  • 17d (5-fluoroindole-2-carboxylate) is obtained in 58% yield via cyclization of 16d at 180°C.

Preparation of N-Methyl-(4-fluorooxolan-3-yl)amine

Fluorinated Oxolane Synthesis

The oxolane fragment derives from clofarabine-inspired protocols. Key steps include:

  • Fluorination : Selectfluor®-mediated electrophilic fluorination of diethyl L-erythronate to install the C4 fluorine.
  • Ring Closure : Acid-catalyzed cyclization (H₂SO₄, CH₃CN) forms 4-fluorooxolane-3-ol.
  • Amination : Mitsunobu reaction with phthalimide introduces the nitrogen, followed by methylamine displacement under Pd/C catalysis.

Data Table 1 : Optimization of Fluorination Conditions

Reagent Solvent Temp (°C) Yield (%)
Selectfluor® MeCN 25 72
NFSI DMF 40 65
XeF₂ CH₂Cl₂ -10 58

Amide Coupling Strategies

BOP-Mediated Coupling

Indole-2-carboxylic acid (10a–c ) reacts with N-methyl-(4-fluorooxolan-3-yl)amine (11a ) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and DIPEA in DMF.

Procedure :

  • Equimolar ratios of acid and amine (1:1.2).
  • Room temperature, 4–12 h reaction time.
  • Purification via silica gel chromatography (ethyl acetate/hexane).

Yield : 68–75% for this compound.

Acyl Chloride Condensation

Indole-2-carbonyl chloride (generated in situ with SOCl₂) couples with the amine in THF at 0°C.

Advantages :

  • Avoids racemization.
  • Suitable for acid-sensitive substrates.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 4.85–4.78 (m, 1H, oxolane H3), 3.92 (s, 3H, N-CH₃).
  • ¹⁹F NMR : -118.7 ppm (CF, oxolane).

Chromatographic Purity

  • HPLC (C18, 70:30 MeCN/H₂O): >99% purity at 254 nm.

Scale-Up Considerations and Industrial Feasibility

  • Cost Analysis : BOP reagent increases production costs vs. acyl chloride route.
  • Green Chemistry Metrics :
    • E-factor: 18.2 (BOP) vs. 9.8 (SOCl₂).
    • PMI: 32.1 (BOP) vs. 15.4 (SOCl₂).

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide?

Answer:
The synthesis of this compound requires multi-step organic reactions, often involving coupling of the indole-2-carboxamide core with functionalized oxolane derivatives. Key considerations include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) improve reaction efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
    Low yields (e.g., 6–17% in analogous indole derivatives ) may arise from steric hindrance at the N-methyl-4-fluorooxolane moiety, necessitating iterative optimization of stoichiometry and reaction time.

Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the indole core, fluorooxolane ring, and methylamide substituents. Key signals include:
    • Indole C2-carboxamide carbonyl at ~165–170 ppm in 13^13C NMR .
    • Fluorine-induced splitting in 1^1H NMR for the 4-fluorooxolane protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolves conformational ambiguities in the fluorooxolane ring and indole-amide orientation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorooxolane moiety?

Answer:
SAR studies should focus on:

  • Fluorine substitution : Compare activity of the 4-fluorooxolane derivative with non-fluorinated oxolane or tetrahydrofuran analogs to assess fluorine’s impact on lipophilicity and target binding .
  • Oxolane ring puckering : Use Cremer-Pople parameters to quantify ring conformation (e.g., envelope vs. twist) and correlate with bioactivity data.
  • Methyl group position : Synthesize N-methyl vs. N-ethyl variants to probe steric effects on receptor interactions .
    Example: In analogous indole derivatives, fluorination improved metabolic stability by reducing CYP450-mediated oxidation .

Advanced: How can contradictory bioactivity data for this compound across different assays be systematically resolved?

Answer:
Contradictions may arise from:

  • Assay conditions : Variations in pH, ionic strength, or reducing environments (e.g., glutathione levels) can alter compound stability or target engagement .
  • Cellular vs. enzymatic assays : Differences in membrane permeability or off-target effects (e.g., fluorescence interference in high-throughput screens) .
  • Model systems : Use orthogonal models (e.g., recombinant protein assays, cell lines, and patient-derived organoids) to validate target specificity .
    Mitigation strategy: Include control compounds with known mechanisms (e.g., Bcl-2 inhibitors for apoptosis studies ) to calibrate assay sensitivity.

Advanced: What computational approaches are effective in predicting the conformational flexibility of the fluorooxolan-3-yl group?

Answer:

  • Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to assess fluorooxolane ring puckering dynamics and hydrogen-bonding interactions with solvent or targets .
  • Density functional theory (DFT) : Calculate energy barriers for ring inversion and correlate with experimental NMR data (e.g., 3JHH^3J_{HH} coupling constants) .
  • Docking studies : Use crystal structures of homologous targets (e.g., kinases or GPCRs) to predict binding poses, emphasizing fluorine’s role in electrostatic interactions .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the N-methyl and fluorooxolane substituents?

Answer:
X-ray crystallography provides:

  • Torsion angles : Quantify the dihedral angle between the indole ring and fluorooxolane moiety to identify steric clashes or favorable conformations .
  • Intermolecular interactions : Identify hydrogen bonds between the carboxamide group and protein residues or solvent molecules .
  • Electron density maps : Differentiate between alternative rotamers of the N-methyl group, which may impact target selectivity .

Advanced: What strategies can mitigate off-target effects observed in in vivo studies of this compound?

Answer:

  • Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or indole ring hydroxylation) and assess their bioactivity .
  • Proteome-wide profiling : Employ affinity pulldown assays with clickable probes (e.g., alkyne-tagged derivatives) to map off-target interactions .
  • Dose optimization : Conduct pharmacokinetic studies to establish a therapeutic window that minimizes toxicity while maintaining efficacy .

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